3-(1-Pyrrolidinyl)propyl benzilate hydrochloride
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Overview
Description
3-(1-Pyrrolidinyl)propyl benzilate hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzilate moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)propyl benzilate hydrochloride typically involves the esterification of benzilic acid with 3-(1-pyrrolidinyl)propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrrolidinyl)propyl benzilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzilate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of benzilic acid derivatives.
Reduction: Formation of benzilic alcohol derivatives.
Substitution: Formation of various substituted benzilate derivatives.
Scientific Research Applications
3-(1-Pyrrolidinyl)propyl benzilate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinyl)propyl benzilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- 3-(1-Pyrrolidinyl)butanoic acid hydrochloride
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
Uniqueness
3-(1-Pyrrolidinyl)propyl benzilate hydrochloride is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a benzilate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55066-60-9 |
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Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-pyrrolidin-1-ium-1-ylpropyl 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c23-20(25-17-9-16-22-14-7-8-15-22)21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-6,10-13,24H,7-9,14-17H2;1H |
InChI Key |
WVCOAAVBRUYWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CCCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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